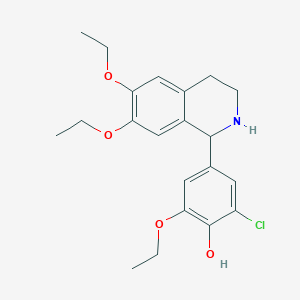
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, multiple ethoxy groups, and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of ethoxy groups and the chloro substituent. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol
- 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol
Uniqueness
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a compound of interest due to its potential biological activities. This compound features a tetrahydroisoquinoline moiety that is known for various pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C19H22ClNO3 with a specific structure that includes a chloro group and ethoxy substituents on the phenolic ring and the tetrahydroisoquinoline structure. The SMILES representation is Cl.CCOc1cc2CCNCc2cc1OCC .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the tetrahydroisoquinoline structure may contribute to this effect by scavenging free radicals and reducing oxidative stress in biological systems.
Neuroprotective Effects
Studies have shown that tetrahydroisoquinolines can exert neuroprotective effects. For instance, compounds in this class have been reported to modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in neurodegenerative diseases. The specific compound under investigation may share these properties, potentially offering protection against excitotoxicity and neuronal damage.
Pharmacological Studies
Pharmacological evaluations of related compounds have demonstrated various effects:
- Inhibition of Enzymatic Activity : Some tetrahydroisoquinolines inhibit enzymes involved in neurotransmitter metabolism, which can lead to increased levels of beneficial neurotransmitters like dopamine and serotonin.
- Modulation of Receptor Activity : Certain derivatives have been shown to act as positive allosteric modulators at NMDA receptors, suggesting potential applications in treating conditions like depression or anxiety disorders .
Data Table: Biological Activity Summary
Neuroprotective Study
A study investigated the effects of similar tetrahydroisoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls. This suggests that this compound may also confer similar protective benefits against neurotoxic agents.
Behavioral Assessments
In animal models, administration of related compounds has shown improvements in behavioral outcomes associated with anxiety and depression. Such findings underscore the potential for this compound to influence mood-regulating pathways through its interaction with neurotransmitter systems.
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C21H26ClNO4/c1-4-25-17-10-13-7-8-23-20(15(13)12-18(17)26-5-2)14-9-16(22)21(24)19(11-14)27-6-3/h9-12,20,23-24H,4-8H2,1-3H3 |
InChI Key |
IFUQBAKVTWMUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Cl)O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















